molecular formula C9H6Cl2F3NO B3382927 2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide CAS No. 379255-37-5

2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3382927
CAS No.: 379255-37-5
M. Wt: 272.05 g/mol
InChI Key: RPDZCNJWMLIHFL-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide is a halogenated acetamide derivative characterized by a 2-chloroacetamide group attached to a phenyl ring substituted with a chlorine atom at position 4 and a trifluoromethyl (-CF₃) group at position 2 (Fig. 1). Its molecular formula is C₉H₅Cl₂F₃NO, with a molecular weight of 272.05 g/mol . The compound’s structural features, including electron-withdrawing substituents (Cl and CF₃), influence its chemical reactivity and biological interactions, making it a candidate for applications in medicinal chemistry and agrochemical research.

Synthesis: The compound is synthesized via alkylation reactions, where chloroacetyl chloride reacts with substituted anilines under basic conditions (e.g., potassium carbonate in DMF) . The trifluoromethyl and chloro groups may enhance regioselectivity during synthesis due to intramolecular hydrogen bonding or steric effects .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F3NO/c10-4-8(16)15-7-2-1-5(11)3-6(7)9(12,13)14/h1-3H,4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDZCNJWMLIHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201199034
Record name 2-Chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201199034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379255-37-5
Record name 2-Chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379255-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201199034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while oxidation and reduction reactions can produce N-oxides or amines, respectively .

Scientific Research Applications

2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Biological Activity/Application Key Differences vs. Target Compound Reference
2-Chloro-N-(2-(trifluoromethyl)phenyl)acetamide Phenyl: 2-CF₃ Antitumor (ABL T315I cell line inhibition) Lacks 4-Cl substituent; lower lipophilicity
2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide Phenyl: 4-Cl, 2-(2-Cl-benzoyl) Intermediate in polyimide synthesis Benzoyl group replaces CF₃; altered reactivity
Metolachlor Phenyl: 2-ethyl-6-methyl; methoxy Herbicide (ALS inhibitor) Ethyl/methyl substituents; agricultural use
2-Chloro-N-(4-fluorophenyl)acetamide Phenyl: 4-F Synthetic intermediate Fluorine substituent; reduced steric bulk

Antitumor Potential

  • The target compound’s analog, 2-chloro-N-(2-(trifluoromethyl)phenyl)acetamide (6) , demonstrated activity against the ABL (T315I) kinase in resistant leukemia cell lines . The addition of a 4-Cl substituent in the target compound may enhance binding affinity due to increased electron withdrawal and lipophilicity .

Antimicrobial and Herbicidal Effects

  • 2-Chloro-N-alkyl/aryl acetamides with aliphatic chains (e.g., ethyl, isopropyl) exhibited broad-spectrum antimicrobial activity, while the target compound’s aromatic substituents may limit membrane penetration compared to alkyl derivatives .
  • Herbicidal analogs like metolachlor and alachlor prioritize alkyl substituents for soil mobility and enzyme inhibition. The target’s CF₃ group could improve environmental persistence but reduce biodegradability .

Chemical Reactivity and Physicochemical Properties

  • Electron-Withdrawing Effects : The CF₃ and Cl groups increase the acetamide’s electrophilicity, facilitating nucleophilic substitution reactions. This contrasts with N-(4-fluorophenyl)acetamide , where fluorine’s weaker electron withdrawal results in slower reactivity .
  • Crystallography : Analogues like 2-chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide form intramolecular hydrogen bonds (C–H···O), stabilizing their crystal structures . The target compound’s packing may differ due to CF₃’s steric bulk.

Environmental and Regulatory Considerations

  • Structurally similar compounds like 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide are prioritized in pesticide transformation product (TP) studies due to their environmental persistence . The target’s CF₃ group may increase stability in aquatic systems, raising regulatory scrutiny .

Biological Activity

2-Chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide is an organic compound with significant potential in medicinal chemistry due to its unique structural features. The presence of both chloro and trifluoromethyl groups enhances its biological activity, making it a candidate for various therapeutic applications, particularly in antimicrobial and anti-inflammatory contexts.

The compound has the molecular formula C9H7Cl2F3NC_9H_7Cl_2F_3N and a molecular weight of 237.61 g/mol. Its structure includes a chloro group and a trifluoromethyl group attached to a phenyl ring, which contributes to its distinctive chemical properties and biological activities.

PropertyValue
Molecular FormulaC₉H₇Cl₂F₃N
Molecular Weight237.61 g/mol
Functional GroupsChloro, Trifluoromethyl

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibitory effects. This activity is attributed to the electron-withdrawing nature of the trifluoromethyl group, which enhances the compound's interaction with bacterial targets.

  • Case Study : In a study assessing its efficacy against Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a lead compound for antibiotic development.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. The structural characteristics allow it to modulate biological pathways involved in inflammation.

  • Research Findings : A study using animal models showed that administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential utility in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific biological targets:

  • Binding Affinity : Interaction studies have revealed that the compound binds effectively to certain enzymes involved in bacterial metabolism and inflammatory processes. This binding disrupts normal function, leading to antimicrobial and anti-inflammatory outcomes.

Structural Analysis

The unique combination of chloro and trifluoromethyl groups enhances the reactivity profile of this compound compared to similar compounds. The following table summarizes structurally similar compounds and their features:

Compound NameMolecular FormulaUnique Features
N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamideC₉H₇ClF₃NOLacks additional chloro group
2-Chloro-N-(4-chlorophenyl)acetamideC₉H₇Cl₂NContains only one chloro substituent
N-(2-Chloro-5-trifluoromethylphenyl)acetamideC₉H₇ClF₃NODifferent trifluoromethyl positioning

Q & A

Q. Assay standardization :

  • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., DMSO vehicle).
  • Validate via dose-response curves (3–4 replicates).

Metabolic stability : Test compound stability in assay media (e.g., LC-MS to detect degradation products).

Molecular docking : Compare binding modes to target proteins (e.g., kinase domains) to identify structural determinants of activity .

Q. What crystallographic insights explain the compound’s reactivity or interactions in supramolecular systems?

  • Methodological Answer :
  • Hydrogen bonding networks : Intramolecular C–H⋯O bonds stabilize planar conformations, while intermolecular N–H⋯O bonds form 1D chains (observed in similar chloroacetamides) .
  • Dihedral angles : The trifluoromethyl group induces steric hindrance, altering ring coplanarity (e.g., 10–85° dihedral angles between acetamide and aromatic planes) .
  • Packing analysis : Weak van der Waals interactions (C–Cl⋯π) contribute to crystal lattice stability .

Q. How do electronic effects (e.g., CF₃ substitution) influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Electron-withdrawing effects : The CF₃ group deactivates the aromatic ring, reducing electrophilicity at the para-chloro position.
  • Kinetic studies : Monitor SN2 reactivity with thiols (e.g., glutathione) using UV-Vis spectroscopy (λ = 260 nm for thioether formation) .
  • DFT calculations : Compare activation energies for chloroacetamide displacement in CF₃-substituted vs. non-substituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
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2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide

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